1-(2-Bromoethyl)-2-methyl-5-nitroimidazole
Overview
Description
1-(2-Bromoethyl)-2-methyl-5-nitroimidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a bromoethyl group at the first position, a methyl group at the second position, and a nitro group at the fifth position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Bromination: The introduction of the bromoethyl group is usually carried out through a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with 2-bromoethanol or 2-bromoethylamine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Substitution: Derivatives with various functional groups replacing the bromoethyl group.
Reduction: Amino derivatives of the imidazole compound.
Oxidation: Carboxylic acid derivatives or other oxidized forms.
Scientific Research Applications
1-(2-Bromoethyl)-2-methyl-5-nitroimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole involves its interaction with biological molecules:
Molecular Targets: The compound can target enzymes and proteins, forming covalent bonds with nucleophilic residues such as cysteine or serine.
Pathways Involved: The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-(2-Bromoethyl)-2-methyl-5-nitroimidazole can be compared with other imidazole derivatives:
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent. Both compounds share the nitroimidazole core but differ in their substituents.
Tinidazole: Another nitroimidazole with similar antimicrobial properties. The presence of different substituents can influence the compound’s pharmacokinetics and spectrum of activity.
Ornidazole: Similar to metronidazole and tinidazole, used for its antimicrobial properties. The unique substituents in this compound may offer distinct biological activities and applications.
Properties
IUPAC Name |
1-(2-bromoethyl)-2-methyl-5-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKPAAMFYJPGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209383 | |
Record name | Imidazole, 1-(2-bromoethyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-57-7 | |
Record name | 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6058-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromoethyl)-2-methyl-5-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006058577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole, 1-(2-bromoethyl)-2-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-BROMOETHYL)-2-METHYL-5-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763GR21E37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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